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An In-depth Technical Guide to the Metabolic Fate of Dihydromyricetin

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Compound of Interest		
Compound Name:	Dihydrosesamin	
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Disclaimer: Initial searches for "**Dihydrosesamin**" did not yield relevant results. This guide focuses on Dihydromyricetin (DHM), a structurally similar and well-researched flavonoid, assuming it to be the compound of interest.

Dihydromyricetin (DHM), a flavonoid predominantly found in Ampelopsis grossedentata (vine tea), has garnered significant attention from the scientific community for its diverse pharmacological activities.[1][2][3] Understanding its metabolic fate is crucial for researchers, scientists, and drug development professionals to harness its therapeutic potential. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DHM, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways.

Absorption and Bioavailability

Dihydromyricetin exhibits poor oral bioavailability, a characteristic common to many flavonoids. [1][4][5] Studies in rats have reported an absolute oral bioavailability of only 4.02%.[3][4][6] This is attributed to its low solubility, poor membrane permeability, and rapid metabolism in the gastrointestinal tract and liver.[1][3][5][7] The absorption of DHM appears to occur via passive diffusion, and its uptake is dependent on time and concentration.[1]

Distribution

Following oral administration in rats, unconverted DHM is rapidly distributed to various tissues. The highest concentrations are found in the gastrointestinal tract, but it is also capable of



crossing the blood-brain barrier.[1] The elimination of DHM is also rapid, with most of the compound being cleared within 12 hours.[1]

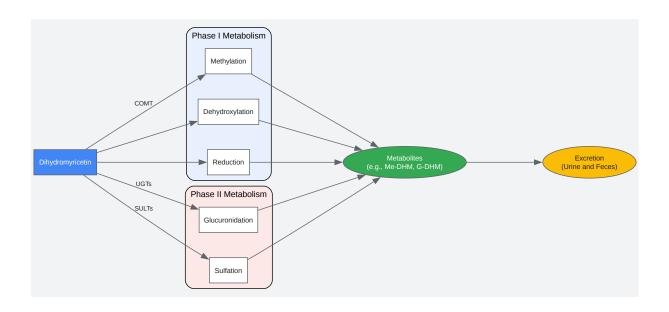
Metabolism

Dihydromyricetin undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include reduction, dehydroxylation, methylation, glucuronidation, and sulfation.[1] In vivo studies in mice have identified seven key metabolites in the serum:

- Glucuronide-dihydromyricetin (G-DHM)
- 3'-O-methyl-dihydromyricetin (3'-Me-DHM)
- 4'-O-methyl-dihydromyricetin (4'-Me-DHM)
- 4'-Dehydroxy-dihydromyricetin (4'-DeOH-DHM)
- Glucuronide-3'-O-methoxy-dihydromyricetin (G-3'-Me-DHM)
- Glucuronide-4'-O-methoxy-dihydromyricetin (G-4'-Me-DHM)
- Glucuronide-dehydroxy-dihydromyricetin (G-DeOH-DHM)[4]

The liver is a major site of DHM metabolism, where it interacts with cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have shown that DHM can inhibit the activity of CYP3A4, CYP2E1, and CYP2D6.[8][9]





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Metabolic Pathway of Dihydromyricetin.

Excretion

The primary route of elimination for DHM and its metabolites is through feces, with a smaller amount excreted in the urine.[1] This suggests that biliary excretion plays a significant role in the clearance of DHM.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of DHM from various preclinical studies.



Table 1: Pharmacokinetic Parameters of Dihydromyricetin in Rats after Oral and Intravenous Administration.[6]

Parameter	Oral Administration (20 mg/kg)	Intravenous Administration (2 mg/kg)
Cmax (ng/mL)	21.63 ± 3.62	165.67 ± 16.35
Tmax (h)	2.67	-
AUC(0-t) (ng·h/mL)	164.97 ± 41.76	410.73 ± 78.12
t1/2 (h)	3.70 ± 0.99	2.05 ± 0.52
MRT (h)	5.98 ± 0.58	2.62 ± 0.36
Absolute Bioavailability (%)	4.02	-

Table 2: Pharmacokinetic Parameters of Dihydromyricetin (50 mg/kg) in Mice.[4]

Administration Route	Sex	Cmax (µM)	AUC(0 → 24) (μM·h)
Oral (PO)	Male	1.9	2.5
Oral (PO)	Female	0.62	0.7
Intraperitoneal (IP)	Male	38.3	-
Intraperitoneal (IP)	Female	23.8	-

Experimental Protocols In Vivo Pharmacokinetic Study in Rats[6]

- Animal Model: Male Sprague-Dawley rats.
- Groups:
 - o Intravenous (IV) group: 2 mg/kg DHM in saline.

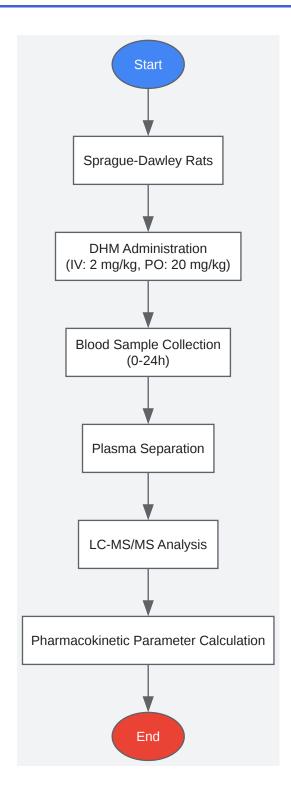
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- o Oral (PO) group: 20 mg/kg DHM in an oral suspension vehicle.
- Sample Collection: Blood samples (250 μL) were collected from the oculi chorioideae vein at designated time points (0.083, 0.167, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
- Sample Processing: Plasma was separated by centrifugation and stored at -40°C.
- Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine DHM concentrations in plasma.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.





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In Vivo Pharmacokinetic Study Workflow.

In Vitro Inhibition of Human Liver Cytochrome P450 Enzymes[8][9][10]



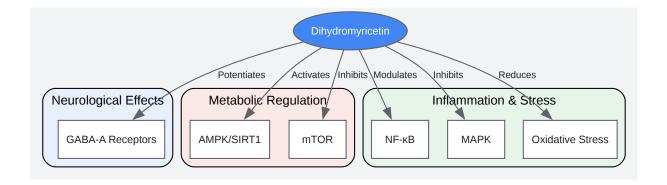
- Test System: Human liver microsomes (HLMs).
- Enzymes: CYP1A2, CYP3A4, CYP2A6, CYP2E1, CYP2D6, CYP2C9, CYP2C19, and CYP2C8.
- Method: Incubation of DHM with HLMs and specific CYP isoform substrates.
- Analysis: The formation of metabolites from the specific substrates was measured to determine the inhibitory effect of DHM.
- Data Analysis: IC50 values (the concentration of DHM that causes 50% inhibition of enzyme activity) and Ki values (inhibition constant) were calculated.

Signaling Pathways Modulated by Dihydromyricetin

DHM has been shown to modulate a variety of signaling pathways, which likely contributes to its broad spectrum of biological activities.

- GABA-A Receptors: DHM has been shown to potentiate GABAergic activity, which may contribute to its effects against alcohol intoxication.[4]
- AMPK/SIRT1 Pathway: DHM can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway, which is involved in regulating metabolism and cellular energy homeostasis.[7][10]
- mTOR Pathway: DHM has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and proliferation.[10][11]
- NF-κB Pathway: DHM can modulate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation.[12]
- MAPK Pathway: DHM has been observed to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway.[11]
- Oxidative Stress Pathways: DHM exhibits potent antioxidant properties and can modulate pathways involved in oxidative stress, such as the Nrf2 signaling pathway.[7][12]





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Signaling Pathways Modulated by Dihydromyricetin.

Conclusion

Dihydromyricetin is a promising natural compound with a wide range of biological activities. However, its therapeutic application is currently limited by its poor oral bioavailability and rapid metabolism. This technical guide has provided a detailed overview of the metabolic fate of DHM, including its ADME properties, quantitative pharmacokinetic data, and the signaling pathways it modulates. A thorough understanding of these aspects is essential for the rational design of drug delivery systems and chemical modifications to improve its bioavailability and clinical efficacy. Further research, including clinical trials in humans, is necessary to fully elucidate the therapeutic potential of Dihydromyricetin.[13][14]

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